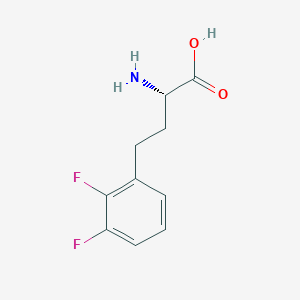

2,3-Difluoro-L-homophenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(2,3-difluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVGCJVDUOPQPA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An Overview of Non Canonical Amino Acid Research and Significance

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 genetically encoded amino acids. Their integration into proteins and peptides is a cornerstone of modern chemical biology, enabling the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modifications. The expansion of the genetic code to include ncAAs has been made possible through the engineering of aminoacyl-tRNA synthetase/tRNA pairs, which can recognize a specific ncAA and its corresponding codon. nih.gov This has allowed for the site-specific incorporation of hundreds of ncAAs with diverse side chains into proteins in both prokaryotic and eukaryotic expression systems. beilstein-journals.org

The significance of ncAA research lies in its broad applicability. In therapeutic protein development, ncAAs can be used to enhance stability, improve pharmacokinetics, and introduce new binding interactions. For instance, the incorporation of ncAAs can lead to peptides with increased resistance to proteolytic degradation. researchgate.net Furthermore, ncAAs serve as powerful tools for basic research, providing handles for bioconjugation, fluorescent labeling, and photocrosslinking to study protein-protein interactions and cellular dynamics.

The Role of Fluorine Substitution in Amino Acid Analogs for Biochemical and Medicinal Chemistry Research

The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to enhance the properties of bioactive molecules. researchgate.netpsu.edu Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are responsible for these beneficial effects. researchgate.netnih.gov When applied to amino acids, fluorination can lead to a range of advantageous modifications.

One of the most significant impacts of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is more stable than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. researchgate.net This can increase the in vivo half-life of peptide-based drugs. Fluorination can also modulate the acidity and basicity of nearby functional groups, which can influence a molecule's bioavailability and binding affinity. researchgate.net The introduction of fluorine can alter the conformational preferences of the amino acid side chain and the peptide backbone, which can be exploited to design peptides with specific secondary structures.

Furthermore, the fluorine-19 (¹⁹F) isotope is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Since fluorine is absent from naturally occurring biological macromolecules, the ¹⁹F NMR signal from a fluorinated amino acid incorporated into a protein provides a clean and sensitive probe of the local environment. nih.gov This allows for the study of protein conformation, dynamics, and interactions with other molecules without interference from other signals. nih.govnih.gov

| Property | Effect of Fluorine Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond. researchgate.net |

| Binding Affinity | Can be enhanced through new non-covalent interactions. |

| pKa | Modulated due to the high electronegativity of fluorine. researchgate.net |

| Conformation | Can induce specific conformational preferences in peptides. researchgate.net |

| Lipophilicity | Generally increased, which can affect membrane permeability. |

| Spectroscopic Probing | Enables the use of ¹⁹F NMR for structural and dynamic studies. nih.govnih.gov |

Historical Perspectives and Evolution of Homophenylalanine Analogs in Chemical Biology

Enantioselective Chemical Synthesis Routes

The controlled introduction of chirality and the difluorinated phenyl moiety are the key challenges in the chemical synthesis of this compound. Various strategies have been developed to address these challenges, primarily involving asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis Approaches for Phenylalanine and Homophenylalanine Derivatives

Asymmetric catalysis offers an efficient route to enantiomerically enriched amino acids. One prominent strategy involves the catalytic asymmetric alkylation of a glycine (B1666218) equivalent with a suitable electrophile. For the synthesis of this compound, this would involve the use of 2,3-difluorobenzyl bromide as the electrophile. chemimpex.comsigmaaldrich.com Chiral nickel(II) complexes of glycine Schiff bases have proven to be powerful tools for the synthesis of non-canonical amino acids. beilstein-journals.orgrsc.org The Ni(II) complex serves as a template, activating the glycine α-carbon for deprotonation and subsequent diastereoselective alkylation. The steric hindrance provided by the chiral ligand on the complex directs the incoming electrophile to one face of the enolate, thereby establishing the desired stereocenter.

Another approach involves the asymmetric hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative. While highly effective for many amino acids, this method would require the synthesis of a suitable precursor containing the 2,3-difluorophenyl moiety.

Recent advancements in asymmetric catalysis with frustrated Lewis pairs (FLPs) have also emerged as a powerful metal-free alternative for a range of asymmetric reactions, including hydrogenations, which could potentially be adapted for the synthesis of such specialized amino acid derivatives. nih.gov

Chiral Auxiliary-Mediated Synthesis of Difluorinated Analogs

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. frontiersin.orgwikipedia.orgresearchgate.net This is a robust and widely used strategy for the synthesis of enantiomerically pure amino acids. nih.govresearchgate.netrsc.org

A common approach utilizes Evans oxazolidinone auxiliaries. wikipedia.org The N-acylated oxazolidinone can be deprotonated to form a chiral enolate. Subsequent alkylation with 2,3-difluorobenzyl bromide would proceed with high diastereoselectivity, controlled by the chiral environment of the auxiliary. Finally, the auxiliary can be cleaved under mild conditions to yield the desired L-amino acid.

Another well-established method is the Schöllkopf bis-lactim ether methodology. chemicalbook.com A chiral bis-lactim ether, typically derived from valine and glycine, is deprotonated to form a chiral enolate. This enolate can then be alkylated with 2,3-difluorobenzyl bromide. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity. Subsequent hydrolysis of the alkylated product yields the desired L-homophenylalanine derivative. The synthesis of 3-azide-4-fluoro-L-phenylalanine has been successfully achieved using this method, demonstrating its applicability to fluorinated analogs. researchgate.net

| Chiral Auxiliary | Key Features | Typical Diastereoselectivity | Reference |

| Evans Oxazolidinones | Readily available, highly predictable stereocontrol, robust. | >95% de | wikipedia.org |

| Schöllkopf Bis-lactim Ethers | High diastereoselectivity, applicable to a wide range of electrophiles. | >90% de | chemicalbook.com |

| Camphorsultam | Effective for various reactions including Michael additions. | High | wikipedia.org |

| Pseudoephedrine | Forms chiral amides, directs alkylation via a rigid chelated intermediate. | High | wikipedia.org |

Strategies for Stereocontrol in Difluorination Reactions

While the aforementioned methods rely on the use of a pre-fluorinated starting material like 2,3-difluorobenzyl bromide, strategies for the direct stereocontrolled fluorination of a homophenylalanine precursor are also being explored. However, the regioselective introduction of two fluorine atoms at the 2 and 3 positions of the aromatic ring is a significant challenge. nih.govnih.govrsc.org

Electrophilic fluorinating reagents such as Selectfluor® can be used, but controlling the regioselectivity on an activated aromatic ring can be difficult. Metal-catalyzed C-H activation and subsequent fluorination is a promising area of research. nih.gov For instance, palladium-catalyzed C-H fluorination has been demonstrated for the synthesis of fluorinated α-amino acids. The directing group ability of the amino acid backbone can be exploited to achieve site-selective fluorination. However, achieving the specific 2,3-difluoro pattern would likely require a substrate with appropriate directing groups or a highly specific catalyst system.

Biocatalytic and Chemoenzymatic Synthesis of L-Homophenylalanine Derivatives

Biocatalysis offers a green and highly selective alternative to classical chemical synthesis. nih.gov Enzymes can operate under mild conditions and exhibit high enantioselectivity, making them ideal for the production of chiral molecules like this compound. the-innovation.org

Enzyme Screening and Engineering for Enhanced Production

The discovery and engineering of enzymes with desired activities are crucial for developing efficient biocatalytic processes. nih.govresearchgate.netacs.org For the synthesis of this compound, several classes of enzymes could be considered:

Phenylalanine Ammonia (B1221849) Lyases (PALs): These enzymes catalyze the reversible addition of ammonia to cinnamic acid derivatives. frontiersin.orgnih.govresearchgate.net A PAL could potentially be used to convert 2,3-difluorocinnamic acid to 2,3-Difluoro-L-phenylalanine, which could then be homologated. Alternatively, screening or engineering a PAL to accept a homophenylalanine precursor could be explored.

Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid. An engineered aminotransferase could be used to convert 2-oxo-4-(2,3-difluorophenyl)butanoic acid to the desired L-amino acid with high enantiomeric excess. beilstein-journals.org

Dehydrogenases: Amino acid dehydrogenases can catalyze the reductive amination of α-keto acids. Screening for or engineering a dehydrogenase with activity towards the 2,3-difluorinated keto acid precursor of homophenylalanine could provide a direct route to the target molecule.

Directed evolution and rational protein design are powerful tools to improve the activity, stability, and substrate specificity of these enzymes for non-natural substrates. nih.govresearchgate.net

| Enzyme Class | Reaction Catalyzed | Potential Substrate for this compound Synthesis | Key Advantages |

| Phenylalanine Ammonia Lyases (PALs) | Ammonia addition to cinnamic acids | 2,3-Difluorocinnamic acid derivative | High enantioselectivity, atom-efficient |

| Aminotransferases (TAs) | Amino group transfer to a keto acid | 2-Oxo-4-(2,3-difluorophenyl)butanoic acid | Broad substrate scope, high enantioselectivity |

| Amino Acid Dehydrogenases (AADHs) | Reductive amination of a keto acid | 2-Oxo-4-(2,3-difluorophenyl)butanoic acid | High enantioselectivity, cofactor regeneration systems available |

Cascade Biocatalysis for Efficient Synthesis

Cascade biocatalysis, where multiple enzymatic reactions are performed in a single pot, offers significant advantages in terms of process efficiency and waste reduction. nih.govacs.orgnih.govcore.ac.uk A hypothetical chemoenzymatic cascade for the synthesis of this compound could start from simpler, achiral precursors. nih.gov

One possible cascade could involve the enzymatic aldol (B89426) addition of pyruvate (B1213749) to 2,3-difluorobenzaldehyde (B42452), followed by a transamination or reductive amination step to introduce the amino group and set the stereochemistry. nih.gov Such multi-enzyme systems can be constructed using isolated enzymes or whole-cell biocatalysts, where the enzymes are co-expressed in a microbial host like E. coli. nih.govcore.ac.uk The development of efficient cascade reactions is a key area of research for the sustainable production of valuable chiral compounds. rsc.org

Microbial Production Strategies

While the direct microbial fermentation of this compound has not been extensively detailed, research into the biosynthesis of the parent compound, L-homophenylalanine (L-Hph), provides a promising foundation for such strategies. Scientists have identified the gene cluster responsible for L-Hph synthesis in the cyanobacterium Nostoc punctiforme PCC73102. nih.gov These genes, designated hphA, hphB, and hphCD, were successfully expressed in Escherichia coli, enabling the fermentative production of L-Hph from L-phenylalanine (L-Phe). nih.gov

Fluorination Reactions for Introducing the 2,3-Difluoro Moiety

The critical step in synthesizing this compound is the introduction of the two fluorine atoms onto the aromatic ring. This can be achieved through various fluorination reactions, which are broadly categorized as electrophilic or nucleophilic methods. The choice of method often depends on the available precursors and the desired regioselectivity.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the reaction of a nucleophilic carbon species, such as an electron-rich aromatic ring or an enolate, with an electrophilic source of fluorine ("F+"). wikipedia.org A variety of modern electrophilic fluorinating reagents are available, with those containing a nitrogen-fluorine (N-F) bond being among the most stable and commonly used. wikipedia.org

Key reagents for this purpose include:

Selectfluor® (F-TEDA-BF₄): A highly effective and versatile cationic reagent. It has been used in the fluorination of various substrates, including silyl (B83357) enol ethers derived from keto-proline intermediates. nih.gov

N-Fluorobenzenesulfonimide (NFSI): A neutral N-F reagent that is effective for fluorinating carbanions and other nucleophiles. wikipedia.org

N-fluoro-o-benzenedisulfonimide (NFOBS): Another powerful N-F reagent used in the fluorination of organometallic precursors. wikipedia.org

Direct electrophilic fluorination of the homophenylalanine backbone is challenging due to the difficulty in controlling the position of fluorination on the activated phenyl ring, which often leads to a mixture of isomers. beilstein-journals.orgmcmaster.ca A more controlled strategy involves the fluorination of a pre-functionalized precursor where directing groups can guide the fluorine atoms to the desired 2- and 3-positions. Alternatively, a ketone precursor can be converted to an enol or silyl enol ether, followed by electrophilic fluorination. nih.govnih.gov

Nucleophilic Fluorination Methods

Nucleophilic fluorination methods utilize a fluoride (B91410) ion source (e.g., metal fluorides) to displace a leaving group on the aromatic ring. This approach is particularly effective for aromatic systems activated by electron-withdrawing groups, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. acsgcipr.org

To synthesize a 2,3-difluorinated aromatic ring, one could start with a precursor bearing leaving groups, such as chlorine or nitro groups, at the 2- and 3-positions. The reaction with a fluoride source would then yield the desired difluoro-substituted ring.

Common nucleophilic fluorinating agents and systems include:

Alkali Metal Fluorides (KF, CsF): These are the most common and inexpensive fluoride sources. Their effectiveness is often enhanced by using phase-transfer catalysts or aprotic polar solvents. acsgcipr.org

Tetrabutylammonium Fluoride (TBAF): Available in anhydrous or hydrated forms, TBAF is a more soluble and reactive fluoride source compared to alkali metal salts. acsgcipr.org

PyFluor: A stable and low-cost deoxyfluorination reagent that can be used to convert hydroxyl groups to fluorides. ucla.edu

Another classic method for introducing fluorine nucleophilically is the Balz-Schiemann reaction , which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, generated from an aniline (B41778) precursor. acsgcipr.org For this compound, this would conceptually involve a precursor with amino groups at the 2- and 3-positions of the phenyl ring.

| Reagent Type | Examples | Typical Application |

|---|---|---|

| Electrophilic | Selectfluor®, NFSI, NFOBS | Fluorination of electron-rich aromatics, enolates, and carbanions. wikipedia.org |

| Nucleophilic | KF, CsF, TBAF | Displacement of leaving groups (e.g., -Cl, -NO₂) on activated aromatic rings (SNAr). acsgcipr.org |

| Deoxyfluorination | DAST, Deoxo-Fluor, PyFluor | Conversion of alcohols to alkyl fluorides. ucla.eduorganic-chemistry.org |

Regioselective and Stereoselective Fluorination Considerations

Achieving the precise 2,3-difluoro substitution pattern (regioselectivity) and the correct L-configuration at the alpha-carbon (stereoselectivity) are the paramount challenges in synthesizing the target molecule.

Regioselectivity: As direct fluorination of an unsubstituted ring is often unselective, regiocontrol is typically achieved by starting with a precursor that already contains the desired 2,3-difluoro aromatic moiety. numberanalytics.com Synthesizing the amino acid from a starting material like 2,3-difluorobenzaldehyde or 1-bromo-2,3-difluorobenzene (B1273032) ensures that the fluorine atoms are correctly placed from the outset. Alternatively, catalytic methods using directing groups can guide fluorination to specific C-H bonds, although this is a highly advanced and substrate-specific approach. nih.govbohrium.com

Stereoselectivity: The L-stereochemistry of the amino acid is crucial for its biological activity. Several robust methods exist to establish this chirality:

Asymmetric Synthesis using Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to a glycine-derived precursor. The auxiliary directs the stereochemical outcome of an alkylation reaction with a 2,3-difluorobenzyl halide, after which the auxiliary is cleaved to yield the enantiomerically enriched amino acid. nih.gov

Asymmetric Phase-Transfer Catalysis: This method involves the alkylation of a glycine Schiff base with a suitable 2,3-difluorobenzyl halide in the presence of a chiral phase-transfer catalyst. This approach can provide high enantiomeric excess. acs.org

Enzymatic Resolution: A racemic mixture of the final amino acid or a precursor can be resolved using stereoselective enzymes that act on only one of the enantiomers. psu.edu

Precursor Synthesis and Derivatization Strategies

The synthesis of this compound is highly dependent on the availability of suitable precursors that either already contain the difluorinated ring or can be selectively fluorinated.

A primary strategy involves building the amino acid side chain onto a pre-formed 2,3-difluorinated aromatic core. A key starting material for this approach is 2,3-difluorobenzaldehyde . From this aldehyde, several routes can be envisioned:

Erlenmeyer-Plöchl Azalactone Synthesis: Condensation of 2,3-difluorobenzaldehyde with N-acetylglycine yields an azalactone intermediate. Subsequent reduction and hydrolysis can produce racemic 2,3-difluorophenylalanine, which could potentially be extended to the homophenylalanine analog. beilstein-journals.org

Knoevenagel Condensation: Reaction of the aldehyde with compounds like methyl isocyanoacetate, followed by hydrogenation and hydrolysis, can produce the final amino acid. beilstein-journals.org

Another critical precursor is the α-keto acid, 2-oxo-4-(2,3-difluorophenyl)butanoic acid . This compound can be synthesized from a starting material like 3-(2,3-difluorophenyl)propionic acid. The α-keto acid can then be converted to this compound via stereoselective reductive amination, a reaction often catalyzed by enzymes like L-phenylalanine dehydrogenase. researchgate.netnih.gov This chemoenzymatic approach is powerful for establishing the L-stereocenter with high fidelity.

| Precursor | Synthetic Route | Target Intermediate |

|---|---|---|

| 2,3-Difluorobenzaldehyde | Erlenmeyer Azalactone Synthesis | Racemic 2,3-Difluorophenylalanine derivative |

| 2,3-Difluorobenzyl Bromide | Asymmetric alkylation of glycine enolate | Enantiomerically enriched protected homophenylalanine |

| 3-(2,3-Difluorophenyl)propionic acid | Multi-step chemical synthesis | 2-Oxo-4-(2,3-difluorophenyl)butanoic acid researchgate.net |

| 2-Oxo-4-(2,3-difluorophenyl)butanoic acid | Enzymatic Reductive Amination | L-2,3-Difluoro-homophenylalanine nih.gov |

Solid-Phase Peptide Synthesis (SPPS) with this compound

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. However, the incorporation of fluorinated amino acids like this compound presents unique challenges due to the electronic effects of the fluorine atoms, which can influence the reactivity of the amino acid and the stability of protecting groups.

The success of SPPS relies on the efficient formation of peptide bonds, a process facilitated by coupling reagents that activate the carboxylic acid group of an incoming amino acid. jpt.com For challenging couplings, including those involving sterically hindered or electron-deficient amino acids like fluorinated variants, careful optimization of reaction conditions is crucial.

Key strategies for optimizing the incorporation of fluorinated amino acids include:

Choice of Coupling Reagents: For difficult sequences, uronium or phosphonium (B103445) salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred over standard carbodiimides due to their higher activation efficiency. jpt.com The use of additives like Oxyma Pure is also beneficial, particularly in greener solvent systems. rsc.org

Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can enhance reaction rates by increasing the probability of molecular interactions, which is particularly effective for the synthesis of longer peptides. biotage.com

Reaction Temperature: Elevating the reaction temperature can improve coupling efficiency, especially for difficult sequences. google.com However, this approach must be managed carefully, as higher temperatures can also increase the risk of side reactions like epimerization, particularly for sensitive amino acids. google.com

Solvent Systems: While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice, concerns over its toxicity have driven research into more environmentally friendly or "green" solvents. unifi.itunibo.it Binary solvent mixtures are being explored to find compositions that effectively swell the resin and solubilize reagents while being less hazardous. unifi.itunibo.it

Table 1: Comparison of Coupling Reagent Strategies for SPPS

| Coupling Reagent Class | Examples | Typical Use Case | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | Routine synthesis | Cost-effective | Lower reactivity, potential for side reactions |

| Uronium Salts | HATU, TBTU | Difficult couplings, sterically hindered amino acids | High efficiency, fast reaction times | Higher cost, potential for side reactions at high temp. |

| Phosphonium Salts | BOP, PyBOP | Challenging sequences, reduces racemization | High efficiency, good for sensitive amino acids | Higher cost, byproducts can be problematic |

This table is generated based on information from multiple sources to provide a comparative overview.

The incorporation of fluorinated amino acids can impact both the yield and purity of the final peptide. The electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the amine group, potentially slowing down the coupling reaction and leading to incomplete reactions or the formation of deletion sequences. nih.gov Furthermore, the steric bulk of the fluorinated side chain, similar to that of other bulky residues like arginine or tryptophan, can hinder the approach of the activated amino acid, necessitating stronger coupling conditions or longer reaction times to ensure complete incorporation. biotage.com

Optimized coupling protocols are essential to mitigate these effects. For instance, employing a "double coupling" strategy, where the coupling reaction is performed twice for a particularly difficult residue, can significantly improve the incorporation efficiency and reduce the presence of deletion impurities in the crude product. biotage.com Careful selection of coupling reagents and conditions is also critical to minimize racemization, a side reaction that can compromise the stereochemical purity of the peptide. google.com The use of reversible protection strategies for the resin linker can also enhance product yield by preventing unwanted side reactions. nih.gov

Ribosomal Incorporation of this compound into Proteins

Genetic code expansion (GCE) has revolutionized protein engineering by enabling the site-specific incorporation of non-canonical amino acids (ncAAs) with novel chemical properties directly into proteins within living cells. nih.govfrontiersin.org This technology provides a powerful avenue for introducing fluorinated residues like this compound to study protein structure and function or to create proteins with enhanced therapeutic properties. nih.gov

The central challenge in GCE is to develop an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.gov This pair must function independently of the host cell's endogenous aaRSs and tRNAs. The engineered aaRS must specifically recognize and "charge" the non-canonical amino acid onto its cognate tRNA, while not cross-reacting with any of the 20 canonical amino acids. nih.govnih.gov

The process of engineering an aaRS for a novel substrate like this compound typically involves:

Choosing a Scaffold: Often, an aaRS from a different domain of life (e.g., an archaeal tyrosyl-tRNA synthetase for use in E. coli) is chosen as the starting point due to its inherent orthogonality. nih.gov

Creating Mutant Libraries: The amino acid binding pocket of the chosen aaRS is subjected to saturation mutagenesis to create a large library of variants with diverse specificities.

Selection and Screening: The library is screened to identify mutants that can charge the desired ncAA onto the orthogonal tRNA. This is often done using positive and negative selection strategies to ensure high fidelity.

Editing Site Engineering: For some aaRSs, the proofreading or editing domain may also need to be engineered to prevent the hydrolysis of the correctly charged, but non-canonical, aminoacyl-tRNA. nih.gov

To enable the incorporation of a new, 21st amino acid, a unique codon must be made available to encode it. researchgate.net The most common strategy is to reassign a stop codon, typically the amber stop codon (UAG). nih.govnih.gov An orthogonal suppressor tRNA is engineered to have an anticodon that recognizes the UAG codon. frontiersin.org

When this engineered system is expressed in a host cell in the presence of the non-canonical amino acid, the ribosome will read through the UAG codon and insert the ncAA at that specific position in the polypeptide chain. researchgate.net A key challenge is the competition between the suppressor tRNA and the cell's native release factors (RFs), which normally recognize stop codons and terminate translation. nih.gov To improve the efficiency of ncAA incorporation, strains of E. coli have been developed where the gene for Release Factor 1 (RF1) has been deleted. nih.gov

The incorporation of non-canonical amino acids like this compound can be achieved through two primary strategies:

Site-Specific Incorporation: This is the hallmark of genetic code expansion technology. anu.edu.au By using an orthogonal aaRS/tRNA pair that targets a specific codon (like UAG), a single ncAA can be inserted at a precisely defined location within a protein's sequence. researchgate.netnih.gov This method is ideal for introducing a single probe or modifying a specific residue in a protein's active site. nih.govnih.gov Protein expression yields using this method can be substantial, often sufficient for sample-intensive analytical techniques like 19F-NMR spectroscopy. researchgate.net

Residue-Specific Incorporation: This approach involves the global replacement of a canonical amino acid with a non-canonical analog throughout the entire proteome or within a specific protein. anu.edu.aunih.gov This is typically accomplished by using a host organism that is auxotrophic for a particular amino acid (e.g., phenylalanine). By depleting the natural amino acid from the growth medium and supplying an excess of the fluorinated analog, the cell's own translational machinery is prompted to incorporate the ncAA at every position coded by the corresponding codon. nih.gov This method is useful for globally altering protein properties, such as stability or fluorescence. nih.gov

Table 2: Comparison of Incorporation Strategies for Non-Canonical Amino Acids

| Strategy | Method | Key Components | Outcome | Primary Application |

|---|---|---|---|---|

| Site-Specific | Genetic Code Expansion (Stop Codon Suppression) | Orthogonal aaRS/tRNA pair, unique codon (e.g., UAG) | Single ncAA inserted at a pre-determined site | Probing protein structure/function, creating specific conjugates |

| Residue-Specific | Global replacement in auxotrophic hosts | Host strain unable to synthesize a canonical amino acid, ncAA supplied in media | All instances of a canonical amino acid are replaced by the ncAA | Global modification of protein properties (e.g., stability, folding) |

This table is generated based on information from multiple sources to provide a comparative overview.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | - |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N-dimethylformamide | DMF |

| N-methylpyrrolidone | NMP |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| Hydroxybenzotriazole | HOBt |

| Ethyl (hydroxyimino)cyanoacetate | Oxyma Pure |

| Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |

| Arginine | Arg |

| Tryptophan | Trp |

| Phenylalanine | Phe |

| p-acetylphenylalanine | pAcPhe |

| 3-amino-L-tyrosine | NH2-Tyr |

| Azidohomoalanine | Aha |

| Homopropargylglycine | Hpg |

| Selenocysteine | Sec |

Chemo-Selective Ligation and Derivatization for Biochemical Probes

The utility of this compound as a tool in chemical biology is significantly enhanced by its derivatization with biochemical probes. This process allows for the visualization, tracking, and isolation of proteins and peptides incorporating this unnatural amino acid. The core strategy involves the introduction of a bioorthogonal functional group onto the this compound molecule, which can then undergo highly selective ligation reactions with a complementary probe.

Functionalization of this compound for Bioorthogonal Ligation

To participate in chemo-selective ligation reactions, this compound must first be functionalized with a "bioorthogonal handle." This is a chemical moiety that is inert to the vast array of functional groups present in biological systems but will react specifically and efficiently with a partner handle. The most common bioorthogonal handles for amino acids are azides and terminal alkynes.

While the direct synthesis of an azide- or alkyne-functionalized this compound has not been extensively detailed in the literature, established synthetic routes for analogous fluorinated and homophenylalanine derivatives provide a clear blueprint. A plausible synthetic strategy would commence with a suitably functionalized 2,3-difluorinated aromatic precursor. For instance, an azidomethyl or propargyl group could be introduced onto the aromatic ring of a 2,3-difluorotoluene (B1304731) derivative, followed by bromination of the benzylic position and subsequent alkylation of a glycine enolate or a similar chiral amino acid synthon. This would construct the homophenylalanine backbone with the bioorthogonal handle in place.

Table 1: Plausible Synthetic Precursors for Bioorthogonal this compound

| Precursor Structure | Name | Rationale |

| 1-(Azidomethyl)-2,3-difluorobenzene | Introduction of an azide (B81097) handle for subsequent "click" chemistry. | |

| 1-(Prop-2-yn-1-yl)-2,3-difluorobenzene | Introduction of a terminal alkyne handle for "click" chemistry. |

Key Chemo-Selective Ligation Reactions

Once a bioorthogonally-functionalized this compound (e.g., azido- or alkynyl-2,3-Difluoro-L-homophenylalanine) is synthesized and incorporated into a peptide or protein, it can be selectively derivatized with a probe containing the complementary functional group. The most prominent ligation reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click" reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) source. An alkynyl-derivatized this compound can be ligated with an azide-containing probe, such as a fluorescent dye or a biotin (B1667282) tag.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DIBO, BCN) that reacts spontaneously with an azide. An azido-functionalized this compound would be the ideal substrate for ligation with a cyclooctyne-bearing probe.

Tetrazine Ligation: This is one of the fastest known bioorthogonal reactions, proceeding between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). For this ligation, this compound would need to be derivatized with a strained alkene, which can then be targeted by a tetrazine-modified probe.

Table 2: Major Chemo-Selective Ligation Reactions for Probe Derivatization

| Ligation Reaction | Bioorthogonal Handle on Amino Acid | Handle on Probe | Key Features |

| CuAAC | Terminal Alkyne | Azide | High efficiency, requires copper catalyst. |

| SPAAC | Azide | Strained Alkyne (e.g., DIBO, BCN) | Copper-free, suitable for live-cell applications. |

| Tetrazine Ligation | Strained Alkene (e.g., TCO) | Tetrazine | Extremely fast kinetics, copper-free. |

Derivatization with Biochemical Probes

The ultimate goal of these ligation strategies is to attach a functional probe to the protein of interest via the incorporated this compound residue. The choice of probe depends on the specific biological question being addressed.

Fluorophores: A wide array of fluorescent dyes (e.g., fluorescein, rhodamine, Alexa Fluor dyes) can be synthesized with an azide, alkyne, or tetrazine handle. Ligation of these fluorophores to the modified homophenylalanine allows for the visualization of the target protein's localization, trafficking, and interactions within a cell using fluorescence microscopy.

Biotin: Biotin is a high-affinity ligand for streptavidin. By attaching a biotin molecule to the modified amino acid, the protein of interest can be selectively enriched from complex biological lysates using streptavidin-coated beads. This affinity purification is a powerful tool for identifying protein interaction partners and for proteomic studies.

Affinity Tags: Other small molecule tags can be introduced to facilitate specific protein purification or immobilization.

Crosslinkers: Bifunctional probes containing another reactive group can be attached to study protein-protein or protein-nucleic acid interactions in close proximity.

The derivatization process is typically highly efficient and specific due to the bioorthogonal nature of the ligation chemistry, ensuring that the probe is attached only at the site of the unnatural amino acid. This provides a powerful and precise method for studying protein function in a native-like environment.

Conformational and Structural Investigations of 2,3 Difluoro L Homophenylalanine and Its Bioconjugates

Influence of Vicinal Difluorination on Molecular Geometry and Conformation

The presence of two fluorine atoms on adjacent (vicinal) carbon atoms in the side chain of 2,3-Difluoro-L-homophenylalanine introduces significant stereoelectronic effects that dictate its conformational preferences.

The gauche effect is a conformational phenomenon observed in molecules containing vicinal electronegative substituents, where a conformation with a 60° dihedral angle (gauche) is energetically favored over the 180° anti conformation. wikipedia.org This is contrary to what would be expected from simple steric repulsion, which would favor the anti-conformer where the bulky groups are furthest apart. wikipedia.org In 1,2-difluoroethane, a classic example, the gauche conformer is more stable than the anti conformer by approximately 2.4–3.4 kJ/mol. researchgate.net

This stabilization arises primarily from hyperconjugation. wikipedia.org In the gauche conformation of a vicinal difluoroalkane, the donation of electron density from a carbon-hydrogen (C-H) sigma (σ) bonding orbital into the adjacent carbon-fluorine (C-F) sigma-antibonding (σ) orbital is maximized. wikipedia.org This σC-H → σC-F interaction stabilizes the gauche arrangement. nih.gov An alternative explanation involves the formation of bent bonds, where the increased p-orbital character of the C-F bonds due to fluorine's high electronegativity leads to a redistribution of electron density that is better accommodated in a gauche structure. wikipedia.org

In the context of this compound, this effect would govern the rotation around the Cα-Cβ bond of the side chain, predisposing the F-C-C-F dihedral angle to adopt a gauche conformation of approximately 60°. mdpi.com This predictable conformational bias is a key feature that can be exploited in molecular design. researchgate.net

Based on studies of similar vicinal difluoroalkanes, the diastereomers are expected to favor different spatial arrangements:

threo-difluoroalkanes: These isomers tend to favor an extended, zig-zag conformation. mdpi.com

erythro-difluoroalkanes: These isomers are predicted to induce a "bend" or "kink" in the alkyl chain. mdpi.com

| Diastereomer | Predicted Preferred Conformation | Rationale |

|---|---|---|

| threo-2,3-Difluoro-L-homophenylalanine | Extended, zig-zag side chain | Allows the F-C-C-F dihedral angle to adopt a stabilizing gauche orientation while maintaining a linear carbon backbone. |

| erythro-2,3-Difluoro-L-homophenylalanine | Bent side chain | The gauche preference for the F-C-C-F dihedral angle forces the overall carbon chain into a bent conformation. |

Impact on Peptide and Protein Secondary and Tertiary Structures

Incorporating a conformationally defined amino acid like this compound can have significant downstream effects on the higher-order structure of peptides and proteins.

The substitution of a native amino acid with this compound can induce localized and potentially global conformational changes in a protein. The rigid conformational preference of the fluorinated side chain, dictated by the gauche effect, can restrict the accessible conformational space of the peptide backbone in its vicinity. mdpi.com This pre-organization can be used to stabilize or destabilize specific secondary structures, such as α-helices or β-sheets, or to promote the formation of β-turns. nih.gov For instance, the introduction of a post-translational modification like phosphorylation, which adds a bulky, charged group, is known to drive significant conformational changes in protein loops and activation segments by altering the protein's energy landscape. nih.gov Similarly, the stereoelectronically defined and conformationally restricted difluorinated side chain can guide the folding of a peptide chain into a desired conformation. nih.gov

The process of protein folding is a complex search for the lowest energy conformation. Introducing fluorinated amino acids can alter the folding pathway and the stability of the final folded state. nih.gov The stability of a protein is determined by a delicate balance of hydrophobic interactions, hydrogen bonds, and electrostatic forces. Fluorine's unique properties can modulate these interactions. While the C-F bond is highly polar, the low polarizability of fluorine means it participates weakly in intermolecular interactions compared to other halogens.

The incorporation of fluorinated phenylalanine analogs can either stabilize or destabilize a protein, depending on the specific environment of the substitution. The increased hydrophobicity of a fluorinated ring can enhance packing in the protein's core, but the altered electronics can also disrupt favorable aromatic-aromatic or cation-π interactions. Studies using other modified amino acids, such as p-cyanophenylalanine, have shown that such substitutions can be well-tolerated and serve as probes to monitor the formation of the hydrophobic core during folding, often confirming a two-state folding mechanism. nih.gov The defined conformational bias of this compound can reduce the entropic cost of folding by limiting the number of available side-chain conformations, potentially leading to a more stable folded protein.

Non-Covalent Interactions Involving Fluorine

Despite being the most electronegative element, organically bound fluorine is a poor hydrogen bond acceptor. However, it participates in a range of other non-covalent interactions that are critical for molecular recognition and structural stability. nih.gov The polar C-F bond can engage in favorable electrostatic and dipole-based interactions.

Key non-covalent interactions involving fluorine in a biological context include:

Dipole-Dipole Interactions: The highly polar C-F bond can align with other dipoles, such as the peptide backbone carbonyl group (C=O), in a C–F···C=O interaction. nih.gov

Weak Hydrogen Bonds: Fluorine can act as a weak acceptor in C–F···H–N and C–F···H–C hydrogen bonds. nih.gov

Orthogonal Multipolar Interactions: Fluorine can interact favorably with amide groups in an orthogonal orientation.

Aromatic Interactions: The electron-withdrawing nature of fluorine can modulate the quadrupole moment of the attached phenyl ring, influencing its interactions with other aromatic residues.

These interactions, while individually weak, can collectively contribute significantly to the conformational stability of a peptide or protein. nih.gov

| Interaction Type | Description | Significance |

|---|---|---|

| C–F···H–N/H–C | Weak hydrogen bond where fluorine acts as the acceptor. nih.gov | Contributes to local conformational stability and molecular recognition. |

| C–F···C=O | Interaction between the C-F dipole and the carbonyl dipole. nih.gov | Can influence peptide backbone conformation and stabilize secondary structures. |

| C–F···Aromatic | Interaction between the fluorinated ring and other aromatic side chains (e.g., Phe, Tyr, Trp). | Alters stacking interactions compared to non-fluorinated phenylalanine. |

| Cation-π | Interaction between the electron-poor fluorinated ring and a positively charged residue (e.g., Lys, Arg). | Generally weakened compared to non-fluorinated phenylalanine due to fluorine's electron-withdrawing nature. |

Halogen Bonding Characteristics

The introduction of fluorine atoms at the C2 and C3 positions of the phenyl ring in L-homophenylalanine introduces the potential for halogen bonding, a noncovalent interaction involving a halogen atom as an electrophilic species. While fluorine is the least polarizable of the halogens and thus the weakest halogen bond donor, the electron-withdrawing nature of the aromatic ring can enhance the positive region of the electrostatic potential (σ-hole) on the fluorine atoms, enabling them to participate in such interactions.

Theoretical studies on other fluorinated aromatic compounds have shown that intramolecular and intermolecular halogen bonds can influence molecular conformation and crystal packing. For this compound, potential halogen bond acceptors could include carbonyl oxygen atoms of the peptide backbone, side-chain functional groups of other amino acid residues within a peptide or protein, or solvent molecules. The directionality of these interactions, typically with a C-F···A angle close to 180° (where A is the acceptor atom), can impose conformational constraints on the molecule and its bioconjugates.

Modulation of Hydrogen Bonding Networks

The difluorination of the phenyl ring in this compound significantly alters the electronic properties of the aromatic side chain, which in turn can modulate the hydrogen bonding networks within peptides and proteins incorporating this amino acid. The strong electron-withdrawing effect of the two fluorine atoms can influence the acidity of the N-H group in the peptide backbone and the hydrogen-bond-accepting capacity of the carbonyl oxygen.

Studies on peptides containing other modified amino acids have demonstrated that such electronic perturbations can alter the stability of secondary structures like α-helices and β-sheets. For instance, the introduction of electron-withdrawing groups can weaken nearby hydrogen bonds by reducing the electron density on the acceptor atom. chemrevlett.com Conversely, these groups can strengthen hydrogen bonds where the modified residue acts as a hydrogen bond donor.

In the context of a bioconjugate, the 2,3-difluorophenyl moiety can influence the hydrogen bonding environment in several ways:

Direct Interaction: The fluorine atoms themselves can act as weak hydrogen bond acceptors, forming C-F···H-N or C-F···H-O contacts with backbone or side-chain donors.

Electronic Modulation: The inductive effect of the fluorine atoms can propagate through the peptide backbone, subtly altering the strength of hydrogen bonds that define the secondary structure.

The precise modulation of hydrogen bonding networks will be highly context-dependent, relying on the specific amino acid sequence and the three-dimensional fold of the bioconjugate. High-resolution NMR spectroscopy and computational simulations are critical tools for mapping these subtle but significant effects on the conformational landscape of peptides containing this compound. nih.gov

Role of 2,3 Difluoro L Homophenylalanine in Biochemical Pathway Elucidation

Probing Enzyme-Substrate and Enzyme-Inhibitor Interactions

The introduction of fluorine atoms into a molecule like homophenylalanine can dramatically alter its electronic and steric profile, making it an excellent candidate for studying enzyme behavior.

The primary way 2,3-Difluoro-L-homophenylalanine can modulate enzyme kinetics is by altering the electronic nature of the aromatic side chain. Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density, creating a more electropositive ring surface. This change significantly impacts non-covalent interactions that are crucial for substrate binding and catalysis, such as cation-π interactions.

For instance, studies on phenylalanine analogues in other systems have demonstrated that fluorination leads to a measurable decrease in binding affinity, which can be directly correlated to the reduced cation-π binding energy. The homophenylalanine backbone also introduces steric alterations, potentially probing the spatial constraints of an enzyme's active site. An enzyme that can accommodate L-homophenylalanine may or may not accept the fluorinated version, providing clues about the active site's volume and tolerance for substituted analogues. nih.gov

This compound can serve as a powerful mechanistic probe. The carbon-fluorine bond is exceptionally strong and stable, making the compound resistant to metabolic degradation at those positions. This stability allows it to act as a "reporter" molecule. When incorporated into a peptide or used as a ligand, its unique fluorine atoms can be detected by ¹⁹F-NMR spectroscopy, a technique that provides a clear window into the molecular environment with virtually no background noise from the biological system.

This allows for the precise tracking of the amino acid's interactions within an enzyme's active site. Changes in the ¹⁹F-NMR chemical shift can indicate binding events, conformational changes in the enzyme upon binding, or the proximity of the fluorinated ring to other functional groups.

Furthermore, some fluorinated amino acids have been shown to act as enzyme inhibitors. For example, dipeptides containing the structurally constrained amino acid 2,3-methanophenylalanine have been found to be effective competitive inhibitors of chymotrypsin. nih.gov Similarly, this compound could be investigated as a potential inhibitor for enzymes that process phenylalanine or similar substrates, such as phenylalanine ammonia-lyase. nih.gov The kinetic analysis of such inhibition can reveal details about the transition state of the enzymatic reaction. nih.gov

Investigation of Protein-Ligand and Protein-Protein Recognition

The principles that apply to enzyme interactions also extend to broader protein recognition events, which are fundamental to nearly all biological signaling and structural-functional relationships.

The binding of a ligand to a protein is a delicate balance of hydrophobic, electrostatic, and steric interactions. The introduction of this compound into a peptide ligand can systematically alter this balance to probe the nature of the binding interface.

The difluorination at the 2 and 3 positions creates a unique electronic signature on the ring. This can be used to explore the importance of aromatic stacking (π-π) and cation-π interactions in protein-ligand and protein-protein interfaces. nih.gov For example, if a protein-protein interaction relies on a critical phenylalanine residue, replacing it with this compound and observing a change in binding affinity can quantify the energetic contribution of that specific residue's aromatic character. nih.gov

Selectivity is also a key parameter. Different protein targets, even within the same family, can have subtle differences in their binding pockets. Research on the L-type amino acid transporter 1 (LAT1) has shown that modifying the phenyl ring of phenylalanine analogues can dramatically alter selectivity. For instance, adding a bulky iodine atom at the 2-position of phenylalanine enhances affinity and selectivity for LAT1 over the related LAT2 transporter. nih.gov The specific substitution pattern of this compound could similarly confer selective binding to a particular receptor or transporter isoform, a property that is highly valuable in biochemical studies.

| Compound/Analogue | Target | Effect on Binding/Transport | Reference |

| Fluorinated Phenylalanines | Ste2p Receptor | Decreased binding affinity (Kd) with increased fluorination, demonstrating the role of cation-π interactions. | |

| 2-Iodo-L-phenylalanine | LAT1/LAT2 Transporters | Markedly improved affinity and selectivity for LAT1 compared to L-phenylalanine. | nih.gov |

| (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid | LAT1 Transporter | Higher LAT1 affinity and selectivity compared to α-methyl-Phe. | nih.gov |

This table illustrates how modifications to the phenylalanine structure, similar to those in this compound, can tune binding affinity and selectivity for specific protein targets.

The insights gained from using this compound as a probe directly feed into the process of rational ligand design. pitt.edunih.gov By understanding how the specific electronic and steric features of this compound affect binding to a target protein, researchers can build more potent and selective ligands.

If studies show that the weakened cation-π interaction from the difluorinated ring diminishes binding, it confirms the importance of that interaction for recognition. Conversely, if the modification enhances binding, it might suggest that hydrophobic or other interactions are more dominant. This information is critical for the computational and medicinal chemists who build models of protein-ligand interactions to design novel drugs or chemical probes. pitt.edu L-homophenylalanine itself is a known precursor for angiotensin-converting enzyme (ACE) inhibitors, highlighting the pharmaceutical relevance of this structural backbone. nih.gov The fluorinated derivative provides a tool to refine the design of next-generation inhibitors for this and other enzyme targets.

Impact on Cellular Processes and Pathways at a Molecular Level

Ultimately, the goal of using probes like this compound is to understand how molecular interactions translate into cellular behavior. This compound can be used to study cellular processes by being incorporated into proteins or by acting as a signaling molecule analogue.

Modern genetic code expansion techniques allow for the site-specific incorporation of non-canonical amino acids (ncAAs) like this compound directly into proteins in living cells. nih.gov By expressing a protein where a key phenylalanine residue has been replaced by its fluorinated counterpart, scientists can observe the impact on the protein's function, stability, and interactions within its native cellular environment. nih.gov

Furthermore, many cellular pathways rely on amino acid transporters. Studies with other fluorinated aromatic amino acids have shown that they can be taken up by cells through specific transporters, such as the L-system, and can have cytostatic effects. nih.gov Investigating the uptake and metabolic fate of this compound could reveal its interaction with cellular transport machinery and downstream metabolic pathways, potentially identifying new targets for therapeutic intervention. For example, studies have explored how pre-loading cells with L-phenylalanine can impact the uptake of other compounds, a strategy that could be explored with this analogue to understand transport dynamics. nih.gov

Development of Molecular Tools for Biological Systems (excluding human clinical imaging)

The strategic incorporation of non-canonical amino acids into proteins is a powerful method for creating molecular tools to investigate biological processes. This compound, as a fluorinated analog of a non-proteinogenic amino acid, represents a class of compounds used to probe protein structure, function, and interactions within various biological systems. The introduction of fluorine atoms into amino acids can induce unique physicochemical changes without causing significant structural perturbation, making them valuable for detailed biochemical and biophysical studies.

The development of these molecular tools often involves the site-specific incorporation of the unnatural amino acid into a protein of interest. This is typically achieved through the use of engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize the unnatural amino acid and mediate its insertion in response to a specific codon (e.g., an amber stop codon, TAG) during protein translation. This technique allows for the precise placement of a probe, such as a fluorinated amino acid, within a protein sequence.

Research into fluorinated phenylalanine analogs has demonstrated their utility in studying aromatic interactions, which are crucial for protein stability and ligand binding. A study focused on the site-specific encoding of various fluorinated phenylalanine analogs in both Escherichia coli and mammalian (HEK 293T) cells highlighted the potential of these tools. nih.gov By using an engineered pyrrolysine-based aminoacyl-tRNA synthetase, researchers were able to incorporate di-, tri-, tetra-, and penta-fluorinated phenylalanines into proteins. nih.gov This allows for the systematic modulation of the electronic properties of the aromatic ring to dissect its contribution to protein function. nih.gov Although this specific study did not report on this compound, the findings for other di-fluorinated isomers provide a strong precedent for its potential application.

The primary research findings from the incorporation of other fluorinated phenylalanines are summarized in the table below, illustrating how these molecular tools are applied to assess protein function and stability in cellular environments.

| Fluorinated Phenylalanine Analog | Host System(s) | Key Observation | Research Application |

| 2,6-Difluorophenylalanine | E. coli, HEK 293T cells | High fidelity of incorporation into proteins using an engineered synthetase system. nih.gov | Probing the role of aromatic interactions in protein structure and stability. nih.gov |

| 2,3,6-Trifluorophenylalanine | E. coli, HEK 293T cells | Efficient and high-fidelity incorporation into target proteins. nih.gov | Assessing the impact of progressively fluorinated rings on protein function. nih.gov |

| 2,3,5,6-Tetrafluorophenylalanine | E. coli, HEK 293T cells | Successfully encoded with high fidelity, enabling production of proteins with modified aromatic residues. nih.gov | Studying mechanisms of protein-ligand binding and protein stability in different cellular contexts. nih.gov |

| Pentafluorophenylalanine | E. coli, HEK 293T cells | Demonstrates high efficiency of incorporation, usable at sub-millimolar concentrations for protein expression. nih.gov | Creating proteins with significantly altered electronic properties for functional analysis. nih.gov |

Another application for such unnatural amino acids is metabolic labeling. In this approach, an organism or cultured cells are supplied with an amino acid analog, which is then incorporated globally into newly synthesized proteins. nih.gov While this technique is often used with amino acids bearing bio-orthogonal handles for subsequent fluorescent tagging, fluorinated analogs like this compound can serve as probes for techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the monitoring of protein synthesis and the study of protein environments within a complex biological system without the need for genetic manipulation.

The creation of these molecular tools is underpinned by advances in biocatalysis and enzyme engineering. For instance, the enzymatic production of L-homophenylalanine and its derivatives can be achieved through the engineering of enzymes like phenylalanine dehydrogenase. nih.gov Researchers have successfully modified such enzymes to recognize and act on novel substrates, enabling the synthesis of unique non-proteinogenic amino acids that can be used as building blocks for these molecular tools. nih.gov This integrated approach, from the synthesis of the amino acid to its incorporation into proteins, is crucial for the development of sophisticated probes to elucidate biochemical pathways.

Advanced Analytical Methodologies for Research on 2,3 Difluoro L Homophenylalanine

Chromatographic Techniques for Analysis and Purification

Chromatography stands as a cornerstone for the separation and analysis of 2,3-Difluoro-L-homophenylalanine and its derivatives. The ability to separate enantiomers and quantify the compound in complex mixtures is vital for research and development.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The synthesis of chiral molecules like this compound often results in a mixture of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating these stereoisomers and determining the enantiomeric excess (ee) of a sample. uma.es This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.comnih.gov This approach is advantageous as it eliminates the need for derivatization, which can introduce additional steps and potential impurities. sigmaaldrich.com The separation mechanism on these columns is complex, involving multiple interactions between the analyte and the chiral selector. sigmaaldrich.com For fluorinated amino acids, the unique electronic properties imparted by the fluorine atoms can influence these interactions, potentially enhancing separation. The D-enantiomer is typically more strongly retained on these types of columns. sigmaaldrich.com

The determination of enantiomeric excess is critical as the biological activity of chiral molecules can be highly dependent on their stereochemistry. Even in the absence of pure enantiomer standards, methods have been developed using chiral HPLC coupled with chiroptical detectors like circular dichroism (CD) to determine the ee. uma.es

Table 1: Chiral HPLC Systems for Amino Acid Enantiomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application |

|---|---|---|---|

| Teicoplanin-based | Methanol/Water mixtures | UV, MS | Direct separation of underivatized amino acid enantiomers. sigmaaldrich.comnih.gov |

| β-cyclodextrin-based | Reversed-phase | UV | Separation of amino acid enantiomers. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for both the quantification and structural confirmation of this compound. This method couples the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer.

Following chromatographic separation, the analyte is ionized and enters the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion provides confirmation of the compound's identity. Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this process, the molecular ion is fragmented, and the resulting fragment ions create a unique "fingerprint" that can be used for definitive structural elucidation.

LC-MS/MS is particularly valuable for quantifying low levels of the compound in complex biological matrices. The high selectivity of the technique allows for accurate measurement even in the presence of interfering substances. The purity and identity of synthesized fluorinated dipeptides have been established using LC-MS analysis. acs.org

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR) for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural and conformational analysis of organic molecules, including this compound.

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals can be used to piece together the carbon-hydrogen framework. For homophenylalanine, characteristic signals would be observed for the aromatic protons, the alpha-proton, and the protons of the ethyl side chain. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. chemicalbook.comchemicalbook.com The presence of fluorine atoms will significantly influence the chemical shifts of nearby carbon atoms due to their strong electron-withdrawing nature.

¹⁹F NMR: Fluorine-19 NMR is a particularly sensitive and informative technique for studying fluorinated compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly and with high resolution. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it an excellent probe for studying molecular interactions and conformational changes. acs.org Protein-induced shifts in the ¹⁹F NMR spectrum of fluorinated phenylalanine analogs have been used to study their binding to receptors. nih.govnih.gov The large chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from different fluorine atoms within a molecule. acs.org

Table 2: Predicted/Experimental NMR Shifts for Phenylalanine (a related compound)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.33-7.43 | m |

| ¹H | 3.99 | t |

| ¹H | 3.13-3.29 | m |

| ¹³C | 174.2 | s |

| ¹³C | 137.9 | s |

| ¹³C | 129.3 | d |

| ¹³C | 128.5 | d |

| ¹³C | 126.8 | d |

| ¹³C | 55.7 | d |

| ¹³C | 37.8 | t |

Data sourced from public databases for L-Phenylalanine and may vary for this compound. chemicalbook.combmrb.io

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. biointerfaceresearch.com These techniques are sensitive to the types of chemical bonds present and their environment.

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Characteristic absorption bands can be assigned to specific functional groups, such as the carboxyl group (C=O stretch) and the amino group (N-H stretch and bend) of the amino acid. yildiz.edu.tr Hydrogen bonding and other intermolecular interactions can cause shifts in the positions and shapes of these bands. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. ualberta.ca

For this compound, the C-F stretching vibrations will give rise to characteristic bands in the vibrational spectra, providing direct evidence of fluorination. Differences in the vibrational spectra between the racemic and enantiopure forms of amino acids have been observed, arising from differences in their crystal symmetry and hydrogen bonding networks. thermofisher.com

Table 3: General FT-IR and Raman Vibrational Frequencies for Amino Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3200-3400 | IR, Raman |

| C-H Stretch (aromatic) | 3000-3100 | IR, Raman |

| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=O Stretch (carboxyl) | 1700-1760 | IR |

| N-H Bend | 1500-1650 | IR |

| C-F Stretch | 1000-1400 | IR, Raman |

Note: These are general ranges and can vary based on the specific molecular structure and environment. nih.gov

Circular Dichroism Spectroscopy for Peptide/Protein Secondary Structure Analysis

When this compound is incorporated into a peptide or protein, Circular Dichroism (CD) spectroscopy becomes a vital tool for assessing its impact on the secondary structure. springernature.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. springernature.com

The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation and can be used to estimate the content of secondary structural elements such as α-helices, β-sheets, and random coils. springernature.comresearchgate.net The introduction of fluorinated amino acids can influence peptide secondary structure. nih.gov For example, the incorporation of fluorinated residues can either stabilize or destabilize helical structures, and in some cases, promote the formation of β-sheets. acs.orgnih.gov This is attributed to factors like altered hydrophobicity and steric interactions of the fluorinated side chains. acs.org

The analysis of CD spectra can be complex, and the contributions of aromatic side chains may need to be corrected for to accurately determine the secondary structure. nih.gov Comparing the CD spectra of a peptide containing this compound with its non-fluorinated counterpart can reveal the specific conformational changes induced by the fluorinated residue. nih.gov

X-ray Crystallography of this compound-Containing Peptides and Proteins

The incorporation of non-canonical amino acids is a powerful strategy for modulating the structure and function of peptides and proteins. X-ray crystallography provides atomic-level resolution of these structural changes, offering a detailed view of conformational preferences, intermolecular interactions, and crystal packing. Although specific crystallographic studies on peptides containing this compound are yet to be published, research on peptides with homophenylalanine offers valuable comparative data.

Detailed Research Findings from Homophenylalanine-Containing Peptides

A study on the crystallographic analysis of five pentapeptides, including a parent peptide Boc-Phe-Aib-Aib-Leu-Phe-NHiPr and its variations with homophenylalanine (hPhe) and bis-homophenylalanine (h²Phe), revealed the significant influence of the extended side chain on peptide conformation and assembly. nih.gov The insertion of additional CH₂ groups into the phenylalanine side chain alters the potential for intramolecular and intermolecular aromatic interactions. nih.govresearchgate.net

Key findings from this research indicate that while the parent peptide did not exhibit intramolecular aromatic interactions, these interactions were present in peptides containing the longer homophenylalanine side chains. nih.gov In instances where intramolecular interactions were absent, the extended side chains of homophenylalanine residues promoted intermolecular interactions, which in turn led to highly ordered crystal packing. nih.gov These results underscore the capacity of homophenylalanine to guide the folding and aggregation of peptides through distinct aromatic interactions. nih.govresearchgate.net

The table below summarizes the crystallographic data for a parent peptide and its homophenylalanine-containing analogs, illustrating the impact of side-chain homologation on the crystal lattice parameters.

| Peptide | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| Parent Peptide | C₄₁H₆₂N₆O₇ | P2₁ | 10.34 | 16.21 | 13.57 | 105.8 | 2187 |

| hPhe Analog | C₄₂H₆₄N₆O₇ | P2₁ | 10.45 | 16.35 | 13.68 | 106.1 | 2245 |

| h²Phe Analog | C₄₃H₆₆N₆O₇ | P2₁ | 10.52 | 16.48 | 13.75 | 106.3 | 2291 |

Data adapted from crystallographic studies on homophenylalanine-containing peptides. The specific peptide sequences are detailed in the source literature.

Anticipated Structural Effects of 2,3-Difluoro Substitution

The introduction of fluorine atoms onto the phenyl ring of homophenylalanine would be expected to further modulate its structural properties. Fluorination is known to influence peptide and protein structure through several mechanisms:

Stereoelectronic Effects: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing its ability to participate in π-π stacking and cation-π interactions. mdpi.com The electron-withdrawing nature of fluorine can create a "fluorous effect," impacting hydrophobic interactions and potentially leading to unique packing arrangements. mdpi.com

Conformational Preferences: Fluorine substitution can induce conformational preferences in the amino acid side chain and the peptide backbone. nih.gov This can lead to the stabilization of specific secondary structures, such as helices or sheets, or influence the formation of turns. nih.gov

Intermolecular Interactions: The presence of fluorine can introduce novel non-covalent interactions, such as halogen bonding and C-F···H-C hydrogen bonds, which can further direct crystal packing and supramolecular assembly.

In the context of this compound, the combined effects of the extended methylene (B1212753) bridge and the difluorinated aromatic ring would likely result in a unique conformational landscape and set of intermolecular interactions, distinct from both phenylalanine and homophenylalanine. The precise structural consequences, however, await empirical determination through X-ray crystallographic analysis of peptides and proteins incorporating this specific non-canonical amino acid.

Computational and Theoretical Studies of 2,3 Difluoro L Homophenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potential Maps

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 2,3-Difluoro-L-homophenylalanine, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would indicate where the molecule is most likely to donate or accept electrons in a chemical reaction.

An electrostatic potential map would further reveal the charge distribution across the molecule. This map would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into its potential intermolecular interactions.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a view of the compound's dynamic behavior. An MD simulation of this compound would reveal its conformational flexibility, showing how its shape changes in a biological environment or in different solvents. These simulations are crucial for understanding how the molecule might adapt its shape to bind to a receptor.

Molecular Docking and Binding Free Energy Calculations for Ligand-Target Interactions

To explore the potential of this compound as a ligand for a biological target, such as an enzyme or receptor, molecular docking studies would be performed. This computational technique predicts the preferred orientation of the molecule when it binds to a target protein. The strength of this interaction would then be estimated by calculating the binding free energy, which indicates how tightly the ligand is bound.

Structure-Activity Relationship (SAR) Studies via Computational Models

If a series of compounds related to this compound were synthesized and their biological activities measured, computational Structure-Activity Relationship (SAR) models could be developed. These models use statistical methods to correlate specific structural features of the molecules with their activity. This information is invaluable for designing new, more potent compounds.

Q & A

Q. What are the established synthetic routes for 2,3-Difluoro-L-homophenylalanine, and how do reaction conditions influence enantiomeric purity?